![molecular formula C14H20F4N2O4 B2550977 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate CAS No. 2173991-59-6](/img/structure/B2550977.png)

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate, is a derivative of the spirocyclic family of compounds. Spirocyclic compounds are known for their unique three-dimensional structures, which can provide access to chemical space that is complementary to more common heterocyclic structures like piperidines. The presence of difluoro groups and the spirocyclic framework in such compounds can lead to interesting physical and chemical properties, making them valuable in various chemical applications, including drug discovery .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported through various scalable and efficient routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound with potential for further selective derivatization, has been synthesized through two different routes, highlighting the versatility of approaches to spirocyclic compounds . Similarly, 2,6-diazaspiro[3.3]heptanes have been synthesized via a practical route involving reductive amination and cyclization, which is suitable for both library and large-scale synthesis . The multigram synthesis of difluorospiro[3.3]heptane-derived building blocks further demonstrates the scalability of these synthetic methods .

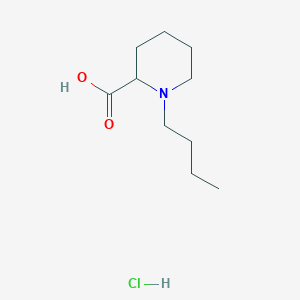

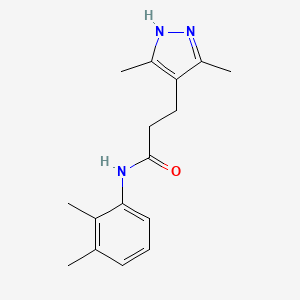

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like 6,6-Difluoro-1-azaspiro[3.3]heptane is characterized by a spiro linkage that connects two rings, in this case, a cyclobutane and an azetidine ring. The difluoro groups add to the complexity of the molecule, potentially affecting its conformation and electronic properties. The synthesis of analogues such as 4,5-diazaspiro[2.3]hexanes and 1,2-diazaspiro[3.3]heptanes has been achieved, which provides insight into the structural diversity accessible within this class of compounds .

Chemical Reactions Analysis

Spirocyclic compounds have been shown to participate in a variety of chemical reactions. For example, 2,6-diazaspiro[3.3]heptanes have been used in Pd-catalyzed aryl amination reactions, demonstrating their utility as structural surrogates of piperazine in the synthesis of N-Boc- N'-aryl derivatives . The reactivity of these spirocycles can be further manipulated through the introduction of different functional groups, as seen in the synthesis of sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane, which exhibit improved stability and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid and compact structures. The difluoro groups in particular can impart unique properties such as increased lipophilicity and metabolic stability, which are desirable in pharmaceutical compounds. The synthesis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters and their subsequent reduction and hydrolysis demonstrate the stability of the spirocyclic framework under various reaction conditions . The improved synthesis of 2-oxa-6-azaspiro[3.3]heptane as sulfonate salts also highlights the importance of salt form in modulating the properties of these compounds .

Aplicaciones Científicas De Investigación

Environmental Persistence and Toxicity

- PFASs, a class of emerging persistent organic pollutants, are extensively used in industrial and consumer applications. Their environmental persistence, bioaccumulation, long-distance migration, and toxicity necessitate finding new compounds to replace PFASs. Some novel fluorinated alternatives have been identified, but they also exhibit systemic multiple organ toxicities, comparable or even more severe than legacy PFASs, highlighting the need for additional toxicological studies to assess their long-term usability (Wang et al., 2019).

Degradation and Environmental Impact

- The environmental biodegradability of polyfluoroalkyl chemicals, including degradation pathways, half-lives, and novel degradation intermediates, has been reviewed. This information is crucial for evaluating the environmental fate, effects of precursors, and their links to PFSAs and PFCAs, underscoring significant knowledge gaps and the need for future biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).

Treatment and Removal Technologies

- The removal of HFPO-DA (GenX) from aqueous solutions has been reviewed, discussing characteristics, occurrence, and removability by novel and conventional wastewater treatment approaches. It highlights the limited effectiveness of conventional technologies and suggests adsorption and high-pressure membranes as promising removal technologies for such chemicals (Vakili et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

6,6-difluoro-1-azaspiro[3.3]heptane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H9F2N.C2H2O4/c2*7-6(8)3-5(4-6)1-2-9-5;3-1(4)2(5)6/h2*9H,1-4H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWGWZZVOGDDBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CC(C2)(F)F.C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)